molecular formula C51H93NO24 B7908622 Cbz-N-amido-PEG20-acid

Cbz-N-amido-PEG20-acid

Cat. No.: B7908622
M. Wt: 1104.3 g/mol
InChI Key: KAOOMWYLNQLNRP-UHFFFAOYSA-N
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Description

Cbz-N-amido-PEG20-acid (CAS: 1334177-88-6) is a PEG-based linker critical for constructing proteolysis-targeting chimeras (PROTACs), a revolutionary technology for targeted protein degradation . Its structure comprises a carbobenzoxy (Cbz) group, a 20-unit polyethylene glycol (PEG) chain, and a terminal carboxylic acid. The PEG spacer enhances solubility and flexibility, enabling proper orientation of PROTAC components: one ligand binds an E3 ubiquitin ligase, while the other targets a protein of interest. This facilitates ubiquitination and subsequent proteasomal degradation of the target protein .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H93NO24/c53-50(54)6-8-56-10-12-58-14-16-60-18-20-62-22-24-64-26-28-66-30-32-68-34-36-70-38-40-72-42-44-74-46-47-75-45-43-73-41-39-71-37-35-69-33-31-67-29-27-65-25-23-63-21-19-61-17-15-59-13-11-57-9-7-52-51(55)76-48-49-4-2-1-3-5-49/h1-5H,6-48H2,(H,52,55)(H,53,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOOMWYLNQLNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H93NO24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1104.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Cbz-Protected Amine Precursor

The Cbz group is introduced to an amino-containing substrate using N-alkoxycarbonyl protection chemistry. For instance, N-Cbz-amino acids are synthesized via the Leuchs method, which involves cyclization of N-alkoxycarbonyl-amino acids using halogenating agents like phosphorus tribromide (PBr₃) under controlled conditions. This method avoids racemization and ensures high purity of the protected amino acid intermediate. Alternatively, the Fuchs-Farthing method employs phosgene derivatives (e.g., triphosgene) to directly phosgenate free α-amino acids, yielding N-carboxyanhydrides (NCAs) that can be further functionalized.

Activation of PEG20-Acid

The terminal carboxylic acid of PEG20-acid is activated using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt). This generates a reactive O-acylisourea intermediate, which facilitates nucleophilic attack by the Cbz-protected amine. The reaction is typically conducted in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C to minimize side reactions.

Coupling Reaction

The activated PEG20-acid is reacted with the Cbz-protected amine in a stoichiometric ratio (1:1 to 1:1.2) to form the amide bond. The reaction mixture is stirred for 12–24 hours under inert atmosphere, with progress monitored via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR). Post-reaction, the product is precipitated in cold diethyl ether and washed to remove unreacted reagents.

Reaction Mechanism and Optimization

Carbodiimide-Mediated Amide Bond Formation

The coupling mechanism involves three stages:

  • Activation : EDC reacts with the carboxylic acid to form an O-acylisourea intermediate, with HOBt acting as a coupling agent to suppress racemization and enhance efficiency.

  • Nucleophilic Attack : The Cbz-protected amine attacks the electrophilic carbonyl carbon of the intermediate, yielding the amide product and releasing HOBt-urea.

  • Quenching : Residual EDC is quenched with acetic acid or tris(hydroxymethyl)aminomethane (TRIS) buffer.

Critical Parameters

  • Temperature : Reactions conducted below 25°C prevent degradation of the PEG chain.

  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of PEG20-acid but may require subsequent dialysis for purification.

  • Molar Ratios : A slight excess of EDC (1.5 equivalents) ensures complete activation of the carboxylic acid.

Purification and Characterization

Purification Strategies

  • Precipitation : Crude product is precipitated in cold ether, followed by centrifugation to remove low-molecular-weight byproducts.

  • Dialysis : Residual reagents are removed using dialysis membranes (MWCO: 1–3 kDa) against deionized water.

  • Chromatography : Flash column chromatography with silica gel (eluent: methanol/DCM gradients) achieves >95% purity.

Analytical Data

PropertyValueSource
Molecular FormulaC₅₁H₉₃NO₂₄
Molecular Weight1104.3 Da
CAS Number1334177-88-6
Storage Conditions-20°C, desiccated
Reaction Yield70–85%

¹H-NMR (CDCl₃, δ ppm): 7.35–7.25 (m, 5H, Cbz aromatic), 5.10 (s, 2H, CH₂-Cbz), 3.64 (br s, PEG backbone), 3.38 (s, PEG terminal methoxy).

Applications and Functionalization

The Cbz group in this compound can be selectively deprotected under acidic conditions (e.g., HBr/acetic acid) to expose the primary amine for subsequent conjugation. Meanwhile, the terminal carboxylic acid allows linkage to amines via EDC/HOBt chemistry, enabling the synthesis of heterobifunctional PEG derivatives for drug delivery systems.

Challenges and Considerations

  • Steric Hindrance : The bulky Cbz group may slow coupling kinetics, necessitating extended reaction times.

  • PEG Degradation : Prolonged exposure to high temperatures or strong acids can cleave PEG chains, reducing yield.

  • Scale-Up : Industrial-scale production requires GMP-compliant protocols, including stringent control of residual solvents .

Chemical Reactions Analysis

Protection/Deprotection of the Cbz Group

The Cbz group serves as a temporary protective moiety for the amine, allowing selective reactions at other functional groups.

  • Deprotection via Hydrogenolysis :
    The Cbz group is removed under catalytic hydrogenation (H₂/Pd-C) or acidic conditions (e.g., HBr in acetic acid), exposing the primary amine for further conjugation .

Reaction ConditionsResulting Functional GroupApplication Example
10% Pd-C, H₂ (1 atm), 4 hoursFree amine (-NH₂)Drug-antibody conjugate synthesis

Carboxylic Acid Activation and Conjugation

The terminal carboxylic acid undergoes activation for covalent bonding with amines, alcohols, or thiols.

  • EDC/NHS-Mediated Amide Bond Formation :
    The carboxylic acid reacts with primary amines (e.g., lysine residues or drug molecules) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) .

ReagentCoupling PartnerProduct Stability
EDC/NHSPrimary amineStable amide bond
DCC/DMAPAlcoholEster linkage

Example : Conjugation to granulocyte colony-stimulating factor (G-CSF) at lysine-41 improved the protein’s pharmacokinetics, increasing its half-life from 2.98 hours to 10.98 hours .

Stability and Storage

The compound remains stable at -20°C but degrades under prolonged exposure to light or moisture. Its PEG chain ensures solubility in aqueous buffers (up to 50 mg/mL) .

PropertySpecification
Molecular Weight1104.3 g/mol
Purity≥95% (HPLC)
SolubilityWater, DMSO, DMF

Scientific Research Applications

Drug Delivery Systems

Overview : Cbz-N-amido-PEG20-acid serves as an essential linker in the development of targeted drug delivery systems. Its hydrophilic PEG chain improves the solubility and stability of therapeutic agents in aqueous environments.

Key Features :

  • Enhanced Solubility : The PEG component increases the solubility of drugs, facilitating their administration and absorption.
  • Prolonged Circulation Time : Studies indicate that PEGylation can extend the half-life of drugs significantly. For instance, PEGylated granulocyte colony-stimulating factor (G-CSF) demonstrated a half-life increase from 2.98 hours to approximately 9.02 hours after PEG modification, indicating enhanced bioavailability and reduced clearance rates .

Case Study : Research on PEGylated G-CSF revealed that modifications using this compound led to improved pharmacokinetic profiles, with increases in the area under the curve (AUC) by 2 to 2.4 times compared to non-PEGylated counterparts .

Bioconjugation Applications

Overview : The compound facilitates the conjugation of drugs, targeting ligands, or biomolecules to PEG chains, which is crucial for creating effective therapeutic agents.

Mechanism of Action :

  • Amide Bond Formation : The terminal carboxylic acid can react with primary amines in the presence of coupling agents like EDC or DCC to form stable amide bonds.
  • Selective Deprotection : The Cbz group can be removed under mild acidic conditions to expose a free amine for further conjugation or modification .

PROTAC Development

Overview : this compound is integral to the design of proteolysis-targeting chimeras (PROTACs), which are engineered to selectively degrade target proteins via the ubiquitin-proteasome system.

Functionality :

  • Linker Role : It connects two ligands—one targeting an E3 ubiquitin ligase and another for the target protein—facilitating their interaction and promoting degradation .

Biomedical Research

Applications in Research :

  • Protein Interaction Studies : Used to investigate protein-protein interactions and develop novel therapeutics.
  • Cytotoxicity Studies : In vitro studies have shown that drugs conjugated with this compound maintain their cytotoxic effects while reducing off-target toxicity due to selective targeting mechanisms .

Mechanism of Action

Cbz-N-amido-PEG20-acid functions primarily as a linker in PROTACs, which are designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells. The compound joins two essential ligands: one for an E3 ubiquitin ligase and the other for the target protein. This enables the recruitment of the target protein to the ubiquitin-proteasome system, leading to its degradation .

Comparison with Similar Compounds

Key Specifications :

  • Molecular Formula: C₅₁H₉₃NO₂₄
  • Molecular Weight : 1104.28 g/mol
  • Storage : Stable as a powder at -20°C for 3 years; solutions require storage at -80°C .

Structural and Functional Analogues

Cbz-N-amido-PEG20-acid belongs to a family of PEG-based linkers with variable chain lengths and functional groups. Below is a comparative analysis with key analogues:

Table 1: Comparison of Cbz-N-amido-PEGn-acid Variants
Compound PEG Units Molecular Weight (g/mol) Key Functional Group Applications Storage Conditions Reference
Cbz-N-amido-PEG2-acid 2 ~500 (estimated) Cbz, carboxylic acid PROTACs, small molecule conjugates -20°C (powder)
Cbz-N-amido-PEG8-acid 8 629.8 (Lipoamido-PEG8-acid) Cbz, carboxylic acid Protein conjugation, drug delivery -20°C,避光避湿
This compound 20 1104.28 Cbz, carboxylic acid PROTACs -20°C (powder)
Cbz-N-amido-PEG24-acid 24 ~1300 (estimated) Cbz, carboxylic acid High-flexibility PROTACs -20°C (powder)

Key Observations :

  • PEG Length Impact : Longer PEG chains (e.g., PEG20 vs. PEG2) improve solubility and reduce steric hindrance in PROTACs, critical for intracellular efficacy . However, excessive chain length (e.g., PEG24/36) may compromise cellular uptake due to increased molecular weight .
  • Functional Groups : All variants feature a Cbz group for stability and a terminal acid for conjugation. This contrasts with azide-terminated analogues like Azido-PEG20-Acid (CAS: N/A), which enable click chemistry applications .
Table 2: Comparison with Non-Cbz PEG Linkers
Compound PEG Units Functional Group Applications Key Advantage Reference
Azido-PEG20-Acid 20 Azide, carboxylic acid Click chemistry, bioconjugation Bioorthogonal reactivity
Lipoamido-PEG8-acid 8 Thiol-reactive groups Metal surface binding, drug delivery Versatile thiol conjugation
Mal-amido-PEG9-NH-Boc 9 Maleimide, Boc-protected amine Antibody-drug conjugates (ADCs) Site-specific conjugation

Key Observations :

  • Cbz vs. Azide: While this compound is tailored for PROTACs, Azido-PEG20-Acid supports click chemistry via azide-alkyne cycloaddition, useful in polymer science and diagnostics .
  • Stability : Cbz groups enhance resistance to enzymatic degradation compared to azide or maleimide-terminated linkers .

Biological Activity

Cbz-N-amido-PEG20-acid is a polyethylene glycol (PEG) derivative characterized by a carbobenzoxy (CBZ)-protected amino group and a terminal carboxylic acid. This compound is primarily utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates, enhancing the solubility and bioavailability of therapeutic agents.

  • Molecular Formula : C₅₁H₉₃NO₂₄
  • Molecular Weight : 1104.3 g/mol
  • CAS Number : 1334177-88-6
  • Purity : 97%
  • Storage Conditions : -20°C

Biological Activity

The biological activity of this compound is significant due to its role as a linker in drug conjugates, particularly in enhancing the pharmacokinetic properties of therapeutic agents. Its hydrophilic PEG spacer increases solubility in aqueous environments, making it suitable for various biomedical applications.

  • Amide Bond Formation : The terminal carboxylic acid can react with primary amines in the presence of coupling agents (e.g., EDC or DCC) to form stable amide bonds, facilitating the conjugation of drugs or biomolecules.
  • Deprotection : The CBZ group can be removed under acidic conditions, allowing for the release of the active amine for further biological interactions.

Applications in Research

  • Drug Delivery Systems : this compound is employed in developing targeted drug delivery systems, improving the stability and circulation time of drugs in vivo.
  • PROTAC Development : As a PROTAC linker, it aids in selectively degrading target proteins within cells, offering a promising approach to cancer therapy by modulating protein levels rather than merely inhibiting them.

Table 1: Summary of Key Studies Involving this compound

Study ReferenceObjectiveFindings
Evaluate the efficacy of PROTACs using this compoundDemonstrated enhanced degradation of target proteins compared to traditional inhibitors.
Assess solubility and stability in biological systemsShowed significant improvement in solubility due to PEGylation, leading to better bioavailability.
Investigate pharmacokinetics of PEGylated drugsReported prolonged half-life and reduced clearance rates for PEGylated compounds, indicating improved therapeutic potential.

Detailed Research Findings

  • Pharmacokinetics : Research has demonstrated that PEGylation with this compound leads to significantly prolonged circulation times in animal models. For instance, studies indicated that PEG-conjugated drugs exhibited half-lives extending up to three times longer than their non-PEGylated counterparts .
  • Cytotoxicity Studies : In vitro studies using cell lines showed that drugs conjugated with this compound maintained their cytotoxic effects while exhibiting reduced off-target toxicity due to selective targeting mechanisms facilitated by the PROTAC technology .
  • Biodistribution Studies : Preliminary biodistribution studies using radiolabeled versions of PEG derivatives indicated no preferential accumulation in major organs within one hour post-administration, suggesting a favorable safety profile for systemic applications .

Q & A

Q. What is the structural and functional role of Cbz-N-amido-PEG20-acid in PROTAC design?

this compound is a PEG-based linker that connects an E3 ubiquitin ligase ligand to a target protein ligand in PROTAC molecules. Its 20-unit PEG chain provides flexibility and solubility, enabling proper spatial orientation for ternary complex formation between the PROTAC, target protein, and E3 ligase. This facilitates ubiquitination and subsequent proteasomal degradation of the target protein . To validate its role, researchers should perform structural characterization (e.g., NMR, mass spectrometry) and compare degradation efficiency with shorter/longer PEG linkers in cellular assays.

Q. How should this compound be stored to ensure stability during experiments?

The compound should be stored as a powder at -20°C for up to 3 years or in solvent at -80°C for 1 year. Prior to use, confirm purity via HPLC (>95%) and assess solubility in aqueous buffers (e.g., PBS) at concentrations relevant to your assay. Document batch-specific variations in salt content, impurities, or water content, as these may affect experimental reproducibility .

Q. What experimental parameters should be optimized when using this compound in PROTAC synthesis?

  • Concentration: Titrate the linker in 2–100 µM ranges to balance ternary complex formation and off-target effects.
  • Reaction Time: Monitor conjugation efficiency (e.g., via LC-MS) at 4–24 hours, depending on the ligands’ reactivity.
  • Solvent Compatibility: Use DMSO or DMF for solubility, but ensure residual solvent is removed to avoid cellular toxicity .

Advanced Research Questions

Q. How can researchers validate the intracellular efficacy of this compound-mediated protein degradation?

  • Degradation Assays: Treat cells with PROTACs containing this compound and measure target protein levels via Western blot or immunofluorescence over 6–48 hours. Include controls with non-functional linkers or proteasome inhibitors (e.g., MG-132) to confirm mechanism-specific degradation .
  • Ternary Complex Analysis: Use techniques like NanoBRET or SPR to quantify binding affinities between the PROTAC, target protein, and E3 ligase .

Q. How should batch-to-batch variability in this compound be addressed to ensure experimental consistency?

  • Quality Control: Request batch-specific certificates of analysis (CoA) detailing peptide content, salt content, and impurities. For sensitive assays (e.g., cell-based screens), perform additional QC such as TFA removal validation (<1%) .
  • Statistical Design: Use multiple batches in parallel experiments and apply ANOVA to identify significant variability. Normalize data to batch-specific controls .

Q. What methodologies assess the impact of the 20-unit PEG chain on cellular permeability and pharmacokinetics?

  • Permeability Assays: Compare cellular uptake of PROTACs with this compound versus shorter PEG linkers using radiolabeled compounds or fluorescence tagging.
  • Pharmacokinetic Profiling: Measure plasma half-life and tissue distribution in animal models. Long PEG chains may enhance solubility but reduce blood-brain barrier penetration, requiring trade-off analysis .

Data Analysis & Reporting

Q. How should contradictory results in PROTAC degradation efficiency be analyzed?

  • Troubleshooting Steps:

Verify linker integrity via mass spectrometry.

Assess cell-line-specific E3 ligase expression (e.g., CRBN, VHL) via qPCR.

Optimize incubation time and PROTAC concentration to account for target turnover rates.

  • Data Normalization: Use housekeeping proteins for Western blot quantification and include positive/negative controls in each experiment .

Q. What are the best practices for reporting the use of this compound in peer-reviewed manuscripts?

  • Experimental Section: Provide synthesis protocols, batch-specific purity data, and storage conditions. For novel PROTACs, include full characterization data (NMR, HPLC traces) in supplementary materials.
  • Ethical Standards: Disclose any conflicts of interest and adhere to journal-specific guidelines for chemical data reporting (e.g., Beilstein Journal of Organic Chemistry’s requirements for compound characterization) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.